2,4,6-Trichlorophenol-3,5-d2
Overview
Description
2,4,6-Trichlorophenol-3,5-d2 is a deuterated derivative of 2,4,6-Trichlorophenol, where two hydrogen atoms in the phenol ring are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and experimental applications .
Mechanism of Action
Target of Action
2,4,6-Trichlorophenol-3,5-d2 primarily targets receptors for diazepines and various anesthetics . These receptors play a crucial role in the nervous system, mediating the effects of these substances.
Mode of Action
The interaction of this compound with its targets involves binding at a separate allosteric effector binding site . This binding can modulate the activity of the receptor, leading to changes in the transmission of nerve signals.
Biochemical Pathways
The degradation of this compound involves several biochemical pathways. The compound is transformed to 2-chloromaleylacetate by the enzymes TcpA and TcpC . This transformation process affects various biochemical pathways, leading to downstream effects such as the modulation of nerve signal transmission.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Human studies indicate that sulfation and glucuronidation are the main metabolic pathways of this compound, which is excreted in the urine as conjugated metabolites . These processes impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of this compound’s action include modulation of nerve signal transmission due to its interaction with diazepine and anesthetic receptors . In addition, its degradation products may also have various biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is stable under normal temperatures and pressures . Its degradation and the resulting effects can be influenced by various environmental factors such as ph and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2,4,6-Trichlorophenol-3,5-d2 plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is chlorophenol 4-monooxygenase, which catalyzes the hydroxylation of chlorophenols. This interaction is crucial for the degradation of chlorophenols in the environment. Additionally, this compound can bind to proteins such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase pathway, which can result in changes in gene expression. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can inhibit the activity of chlorophenol 4-monooxygenase by binding to its active site, preventing the enzyme from catalyzing its substrate. Additionally, this compound can bind to DNA and RNA, leading to changes in gene expression. This binding can result in the activation or repression of specific genes, depending on the context of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is relatively high under normal laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and long-term alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but as the dosage increases, the effects become more pronounced. High doses of this compound can lead to toxic effects, including liver damage, kidney dysfunction, and increased incidence of cancers such as lymphomas and leukemia. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is its degradation by chlorophenol 4-monooxygenase, which converts this compound to 2,6-dichlorohydroquinone. This intermediate is further metabolized by other enzymes, leading to the formation of less toxic compounds that can be excreted from the body. The involvement of this compound in these metabolic pathways highlights its role in the detoxification processes in organisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its hydrophobic nature and can be transported by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization of this compound is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles. For example, the presence of hydrophobic regions in the molecule can facilitate its insertion into the mitochondrial membrane, where it can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorophenol-3,5-d2 can be synthesized through the electrophilic chlorination of phenol, followed by the introduction of deuterium atoms. The process typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4,6-Trichlorophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced deuteration techniques and high-purity deuterium sources is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenol-3,5-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Phenols with substituted functional groups
Scientific Research Applications
2,4,6-Trichlorophenol-3,5-d2 is widely used in scientific research due to its isotopic labeling, which aids in:
Analytical Chemistry: Used as an internal standard in mass spectrometry and NMR spectroscopy.
Environmental Studies: Helps in tracing the degradation pathways of chlorinated phenols in environmental samples.
Biological Research: Used in metabolic studies to understand the biotransformation of chlorinated phenols in organisms
Comparison with Similar Compounds
2,4,6-Trichlorophenol-3,5-d2 is compared with other chlorinated phenols such as:
2,4,5-Trichlorophenol: Similar in structure but differs in the position of chlorine atoms.
2,3,6-Trichlorophenol: Another isomer with different chlorine atom positions.
2,4-Dichlorophenol: Contains two chlorine atoms instead of three
Uniqueness
The presence of deuterium atoms in this compound makes it unique, providing distinct advantages in isotopic labeling and tracing studies, which are not possible with non-deuterated analogs .
Properties
IUPAC Name |
2,4,6-trichloro-3,5-dideuteriophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)O)Cl)[2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308055 | |
Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-80-5 | |
Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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